2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
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Overview
Description
2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a complex organic compound that features a pyrazole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves multi-step reactions. One common method involves the reaction of thioamide with ethyl 2-chloro-3-oxobutanoate in ethanol in the presence of triethylamine, yielding the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antioxidant activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives are known to exhibit cytotoxic effects on human cell lines by inducing apoptosis through p53-mediated pathways . The compound may also activate autophagy proteins as a survival mechanism.
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole ring structure and exhibit similar biological activities.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a pyrazole ring and has been studied for its antibacterial activity.
Uniqueness
2-[5-(4-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is unique due to its combination of a pyrazole ring with a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N3OS |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[3-(4-ethylphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C22H23N3OS/c1-4-16-5-7-18(8-6-16)21-13-20(17-9-11-19(26-3)12-10-17)24-25(21)22-23-15(2)14-27-22/h5-12,14,21H,4,13H2,1-3H3 |
InChI Key |
JYKXUPMXBFFOAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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